molecular formula C17H17F5N4O2S B12857489 5-((3AS,4R,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-N'-((perfluorophenyl)methylene)pentanehydrazide

5-((3AS,4R,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-N'-((perfluorophenyl)methylene)pentanehydrazide

Cat. No.: B12857489
M. Wt: 436.4 g/mol
InChI Key: SUBCRWHUPDUERG-RVYQILEGSA-N
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Description

5-((3AS,4R,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-N’-((perfluorophenyl)methylene)pentanehydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thieno[3,4-d]imidazole core, a perfluorophenyl group, and a pentanehydrazide moiety. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3AS,4R,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-N’-((perfluorophenyl)methylene)pentanehydrazide involves multiple steps, starting from readily available precursors

    Formation of Thieno[3,4-d]imidazole Core: This step typically involves the cyclization of a suitable precursor under acidic or basic conditions.

    Introduction of Perfluorophenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction, where a perfluorophenyl halide reacts with the thieno[3,4-d]imidazole intermediate.

    Coupling with Pentanehydrazide: The final step involves the condensation of the intermediate with pentanehydrazide under mild conditions, often using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thieno[3,4-d]imidazole core.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially involving the perfluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution and Lewis acids for electrophilic substitution are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe for studying biological processes involving thieno[3,4-d]imidazole derivatives.

    Industry: It can be utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 5-((3AS,4R,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-N’-((perfluorophenyl)methylene)pentanehydrazide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The perfluorophenyl group may enhance the compound’s binding affinity and specificity, while the thieno[3,4-d]imidazole core could modulate its activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-N’-((phenyl)methylene)pentanehydrazide
  • 5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-N’-((trifluoromethyl)phenyl)methylene)pentanehydrazide

Uniqueness

The uniqueness of 5-((3AS,4R,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-N’-((perfluorophenyl)methylene)pentanehydrazide lies in the presence of the perfluorophenyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and binding interactions, making it a valuable tool in various research applications.

Properties

Molecular Formula

C17H17F5N4O2S

Molecular Weight

436.4 g/mol

IUPAC Name

5-[(3aS,4R,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[(E)-(2,3,4,5,6-pentafluorophenyl)methylideneamino]pentanamide

InChI

InChI=1S/C17H17F5N4O2S/c18-11-7(12(19)14(21)15(22)13(11)20)5-23-26-10(27)4-2-1-3-9-16-8(6-29-9)24-17(28)25-16/h5,8-9,16H,1-4,6H2,(H,26,27)(H2,24,25,28)/b23-5+/t8-,9+,16-/m0/s1

InChI Key

SUBCRWHUPDUERG-RVYQILEGSA-N

Isomeric SMILES

C1[C@H]2[C@@H]([C@H](S1)CCCCC(=O)N/N=C/C3=C(C(=C(C(=C3F)F)F)F)F)NC(=O)N2

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NN=CC3=C(C(=C(C(=C3F)F)F)F)F)NC(=O)N2

Origin of Product

United States

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